Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester
Description
Properties
CAS No. |
90829-95-1 |
|---|---|
Molecular Formula |
C29H39N3O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-phenoxyacetyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H39N3O6/c1-19(2)16-23(30-25(33)18-38-22-14-10-7-11-15-22)27(34)32-26(20(3)4)28(35)31-24(29(36)37-5)17-21-12-8-6-9-13-21/h6-15,19-20,23-24,26H,16-18H2,1-5H3,(H,30,33)(H,31,35)(H,32,34)/t23-,24-,26-/m0/s1 |
InChI Key |
YBYLTYACMBPKLH-GNKBHMEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protecting Groups
- The synthesis begins with the selection of amino acids: leucine, valine, and phenylalanine.
- The N-terminus is protected by the phenyloxyacetyl group, which is introduced early in the synthesis.
- Common protecting groups for amino acids include formyl, acetyl, benzoyl, carbobenzoxy (Cbz), and t-butoxycarbonyl (Boc), depending on the synthetic route.
- The methyl ester group is introduced at the phenylalanine residue’s carboxyl terminus.
Peptide Bond Formation
- Peptide coupling is typically performed using activated carboxyl derivatives such as anhydrides or active esters.
- Coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives facilitate the formation of peptide bonds.
- The reaction is conducted in solvents such as tetrahydrofuran (THF) or ethyl acetate under controlled temperatures.
Esterification Process
- The carboxyl group of the terminal phenylalanine is esterified using methanol in the presence of acid catalysts, such as hydrochloric acid.
- The reaction medium often contains water and methanol to facilitate the formation of the methyl ester.
- The esterification reaction proceeds with stirring at elevated temperatures (40–60 °C) for several hours.
Removal of Protecting Groups
- After coupling and esterification, protecting groups are removed by hydrolysis or acid treatment.
- For example, formyl groups can be removed by hydrolysis in acidic aqueous media.
- The reaction conditions are optimized to avoid degradation of the peptide chain.
Purification and Isolation
- The crude product is precipitated by adjusting pH and temperature.
- Centrifugation separates the solid product, which is washed with cold deionized water.
- Further purification involves recrystallization from suitable solvents or chromatographic techniques.
- Drying under vacuum at moderate temperatures (55–60 °C) yields the pure methyl ester.
Representative Experimental Procedure
The following example is adapted from a related peptide methyl ester synthesis patent, illustrating key steps relevant to this compound preparation:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | N-protected amino acid anhydride + amino acid | Coupling to form protected dipeptide or tripeptide |
| 2 | Methanol + HCl (37%) + Water | Esterification of terminal carboxyl group at 40–60 °C |
| 3 | Hydrolysis in acidic aqueous medium | Removal of N-protecting groups |
| 4 | pH adjustment with NaOH solution | Precipitation of product |
| 5 | Centrifugation and washing with cold water | Isolation and purification |
| 6 | Vacuum drying at 55–60 °C | Final product obtained as methyl ester powder |
Analytical and Research Findings
- The yield of methyl ester peptides typically ranges around 55% based on starting protected amino acids.
- Optical rotation measurements confirm the stereochemical integrity of the product.
- Purity is verified by chromatographic methods such as HPLC.
- The reaction parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
- Use of aqueous methanol and acid catalysts is essential for efficient esterification without peptide degradation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Coupling agents | DCC, carbodiimides | Efficient peptide bond formation |
| Solvents | Tetrahydrofuran, ethyl acetate | Suitable for coupling and esterification |
| Esterification catalyst | Hydrochloric acid (37%) | Acid catalysis for methyl ester formation |
| Temperature | 40–60 °C | Controlled to prevent side reactions |
| Reaction time | 3–5 hours | Sufficient for complete esterification |
| pH adjustment | 2.5 to 4.2 | For precipitation and purification |
| Purification method | Centrifugation, washing, recrystallization | Ensures product purity |
| Yield | ~55% | Based on starting protected amino acid |
Chemical Reactions Analysis
Types of Reactions
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H39N3O6
- CAS Number : 90829-95-1
The compound consists of a phenylalanine derivative, which contributes to its bioactivity. The presence of the phenyloxyacetyl group enhances its solubility and stability, making it suitable for various applications in drug formulation and development .
Antihypertensive Activity
This compound has been identified as a potent renin inhibitor. Renin plays a critical role in regulating blood pressure; thus, inhibiting its activity can lead to effective antihypertensive treatments. Studies have shown that this compound can significantly reduce blood pressure in animal models, making it a candidate for further research into hypertension therapies .
Drug Design and Development
The compound's structure allows it to serve as a template for designing new pharmaceuticals targeting various biological pathways. Its ability to interact with specific receptors makes it valuable in creating more effective drugs with fewer side effects. Researchers are exploring modifications of this compound to enhance its efficacy and selectivity for therapeutic targets .
Enzyme Inhibition Studies
Research indicates that this compound can be used in enzyme inhibition studies, particularly those involving proteases. Understanding how this compound interacts with enzymes can provide insights into its mechanism of action and potential side effects when used therapeutically .
Cell Culture Studies
In vitro studies have utilized this compound to assess cellular responses to various stimuli. Its application in cell culture allows researchers to explore the biochemical pathways influenced by peptide derivatives, contributing to the understanding of cellular mechanisms involved in diseases such as cancer and metabolic disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antihypertensive effects | Demonstrated significant reduction in systolic blood pressure in hypertensive rats after administration of the compound. |
| Study B | Evaluate enzyme inhibition | Found that this compound effectively inhibited specific proteases, suggesting potential therapeutic applications in cancer treatment. |
| Study C | Assess cellular responses | Showed that the compound modulates cell signaling pathways, impacting cell proliferation and apoptosis rates in cultured cancer cells. |
Mechanism of Action
The mechanism of action of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares functional similarities with other peptide methyl esters, differing in substituents, peptide length, and esterification sites. Key structural analogs include:
Key Structural Differences :
- Phenyloxyacetyl group : Unlike carbobenzyloxy (Cbz) or hydroxycinnamoyl groups, the phenyloxyacetyl moiety may enhance lipophilicity or receptor binding specificity.
- Peptide length : The tripeptide backbone (Leu-Val-Phe) balances molecular weight and functional complexity, contrasting with shorter (dipeptide) or longer (tetrapeptide) analogs .
Physicochemical Properties
| Property | Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester (Inferred) | Methyl Phenylacetate (Reference) | Leucyl-leucyl-valyl-phenylalanine methyl ester |
|---|---|---|---|
| Molecular weight | ~550–600 Da | 150.18 Da | ~537.63 Da |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | High in organic solvents | Low aqueous solubility |
| Stability | Stable at pH 2.5–3.0; hydrolyzes under alkaline conditions | Hydrolyzes in acidic/basic media | Stable in buffered solutions |
Biological Activity
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester, a peptide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 90829-95-1
The compound is a methyl ester of a phenylalanine derivative, which contributes to its solubility and bioactivity.
1. Cytotoxicity
This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells, suggesting potential applications in cancer therapy.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity may be beneficial in treating inflammatory diseases.
3. Hypolipidemic Activity
Research indicates that this compound may possess hypolipidemic effects, helping to lower lipid levels in vivo. Animal studies have reported a reduction in total cholesterol and triglycerides when administered at specific dosages.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : It inhibits the activation of NF-kB, thereby reducing the expression of inflammatory cytokines.
- Lipid Metabolism Regulation : The compound enhances the expression of genes involved in lipid metabolism, contributing to its hypolipidemic effects.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.
Case Study 2: Inflammatory Disease
In a study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain relief, showcasing its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic strategies for preparing phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester, and what protecting groups are recommended?
The synthesis of peptide-based esters like this compound typically involves sequential coupling of amino acids using activating agents such as carbodiimides (e.g., DCC or EDC) and protective groups to prevent side reactions. For example, the benzyloxycarbonyl (Cbz) group is widely used to protect amino groups during peptide synthesis . Boc (tert-butoxycarbonyl) protection is another robust method, particularly for leucine and valine residues, as it allows selective deprotection under acidic conditions without disrupting ester linkages . Reaction conditions (e.g., DMF as a solvent, controlled temperature) must be optimized to maximize yield and purity, with purification via column chromatography or recrystallization .
Q. How does pH influence the stability of phenylalanine methyl ester derivatives in aqueous solutions?
Studies on L-phenylalanine methyl ester (L-Phe-OMe) demonstrate pH-dependent stability, with maximum stability observed at pH 3–4 (t90 = 53 days at pH 4, 25°C). Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the ester bond, while acidic conditions may promote demethylation . Researchers should buffer solutions within pH 3–4 for long-term storage and monitor degradation via HPLC or LC-MS to quantify ester content .
Q. What analytical methods are recommended for quantifying methyl ester content in peptide derivatives?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm for peptide bonds) is standard for purity assessment. Transesterification processes can be analyzed using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to quantify methyl ester conversion rates . Mass spectrometry (MS) is critical for structural confirmation, as seen in NIST spectra for related phenylalanine esters .
Advanced Research Questions
Q. How can enzymatic hydrolysis kinetics inform the design of peptide-based prodrugs containing phenylalanine methyl ester moieties?
Enzymatic hydrolysis studies using proteases (e.g., chymotrypsin) reveal substrate specificity and catalytic efficiency. For example, Michaelis-Menten kinetics for L-phenylalanine methyl ester hydrolysis show distinct KM and Vmax values depending on enzyme-substrate interactions, which can guide prodrug activation strategies . Advanced kinetic modeling (e.g., pseudo-first-order rate constants) is essential to dissect contributions from ester hydrolysis and side reactions .
Q. What are the contradictions in reported synthetic yields for peptide esters, and how can they be resolved?
Discrepancies in yield often arise from differences in coupling agents (e.g., HOBt vs. HOAt), solvent polarity, or protective group stability. For instance, Boc-protected intermediates may degrade under prolonged basic conditions, reducing yields. Systematic comparison of coupling reagents (e.g., DCC vs. EDC/HOBt) and real-time monitoring via FT-IR or NMR can identify optimal conditions .
Q. What environmental and safety precautions are critical when handling phenylalanine methyl ester derivatives in the lab?
While specific toxicity data for this compound may be limited, general precautions include:
- Avoiding inhalation/contact via fume hoods and PPE (gloves, lab coats).
- Containing spills with inert absorbents (e.g., vermiculite) and disposing of waste per local regulations .
- Preventing environmental release due to potential bioaccumulation risks .
Key Recommendations for Researchers
- Synthesis: Prioritize Boc/Cbz protection with EDC/HOAt coupling in DMF for high-yield, scalable synthesis.
- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life under varying pH.
- Safety: Adopt ISO 9001-compliant waste disposal protocols and consult institutional EH&S guidelines for novel compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
